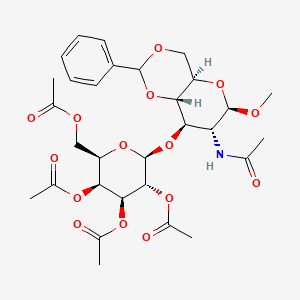

Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is a complex carbohydrate derivative. This compound is notable for its intricate structure, which includes multiple acetyl and benzylidene groups. It is primarily used in biochemical research, particularly in the study of glycosylation processes and carbohydrate-protein interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the starting sugar molecule are protected using acetyl groups to prevent unwanted reactions.

Glycosylation: The protected sugar is then glycosylated with the appropriate galactopyranosyl donor under acidic conditions.

Introduction of Benzylidene Group: The benzylidene group is introduced to protect the 4,6 positions of the sugar.

Deprotection: The acetyl and benzylidene groups are selectively removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pH.

Purification: Using chromatography techniques to purify the final product.

Quality Control: Ensuring the purity and consistency of the compound through rigorous testing.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside undergoes several types of chemical reactions:

Hydrolysis: The acetyl and benzylidene groups can be hydrolyzed under acidic or basic conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Substitution: The acetyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include deprotected sugars, oxidized derivatives, and substituted analogs.

Applications De Recherche Scientifique

Synthesis of Glycosides and Glycoproteins

Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside is used as a precursor for synthesizing various glycosides. Its structure allows for the introduction of different sugar moieties through glycosylation reactions. This capability is particularly useful in the construction of N-glycoproteins, which are essential for cell signaling and immune response.

Case Study: Chemoenzymatic Synthesis

A study demonstrated an efficient chemoenzymatic method for constructing homogeneous N-glycoproteins using this compound as a glycosyl donor. The method involved transglycosylation reactions that allowed for the introduction of specific carbohydrate structures onto proteins, which can be utilized in biomedical applications such as targeted drug delivery and vaccine development .

Research on Carbohydrate Recognition

The compound's ability to mimic natural carbohydrate structures makes it valuable in studies exploring carbohydrate-protein interactions. These interactions are critical in various biological processes including cell adhesion and pathogen recognition.

Case Study: Lectin Binding Studies

Research has shown that derivatives of this compound can be used to study binding affinities with various lectins. By modifying the sugar moieties, researchers can investigate how changes in structure affect binding properties, providing insights into carbohydrate recognition mechanisms .

Drug Development

The compound's structural features allow it to serve as a lead compound in the development of new therapeutics targeting glycan-binding proteins. Its derivatives have potential applications in designing inhibitors for diseases where glycan interactions play a role.

Example: Inhibitors of Pathogen Adhesion

Studies have explored the use of modified versions of this compound to inhibit the adhesion of pathogens to host cells by blocking glycan-binding sites. This approach could lead to novel treatments for infections caused by bacteria and viruses that exploit carbohydrate recognition .

Biomedical Applications

Due to its compatibility with biological systems, this compound is being investigated for its potential use in drug delivery systems. The ability to conjugate drugs with carbohydrate moieties can enhance their stability and bioavailability.

Case Study: Targeted Delivery Systems

Research has indicated that attaching therapeutic agents to carbohydrate carriers like this compound can improve targeting efficiency to specific cell types, such as cancer cells or immune cells expressing specific receptors .

Mécanisme D'action

The mechanism of action of Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside involves its interaction with specific enzymes and proteins involved in glycosylation. The compound acts as a substrate or inhibitor in these biochemical pathways, affecting the modification of proteins and other biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-4,6-O-(4-methoxybenzylidene)-a-D-galactopyranoside

- 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-D-glucopyranose

Uniqueness

Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is unique due to its specific protective groups and the positions of these groups on the sugar molecule. This unique structure allows it to interact with specific enzymes and proteins in a way that similar compounds may not.

Activité Biologique

Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is a complex carbohydrate derivative with significant potential in biochemical and pharmaceutical applications. This compound is notable for its structural complexity and its interactions with various biological systems. This article reviews the biological activities associated with this compound, including its enzymatic interactions, potential therapeutic roles, and implications in glycoscience.

Structural Characteristics

The compound consists of a methyl group attached to an acetamido group and a complex sugar moiety that includes both galactose and glucopyranose units. Its molecular formula is C30H39N1O15 with a molecular weight of approximately 653.64 g/mol. The presence of multiple acetyl groups contributes to its solubility and reactivity.

Enzymatic Interactions

Research indicates that this compound can serve as a substrate for various glycosyltransferases and hydrolases. For instance, studies have shown that the endo-β-N-acetylglucosaminidase from Arthrobacter protophormiae can utilize this compound in transglycosylation reactions, facilitating the synthesis of homogeneous N-glycoproteins . This activity is crucial for developing glycoprotein-based therapeutics.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar structural motifs have been reported to inhibit the growth of certain bacterial strains. The mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Immunological Effects

The compound's structural features allow it to interact with lectins and other carbohydrate-binding proteins. These interactions can modulate immune responses, potentially enhancing the efficacy of vaccines or serving as adjuvants in immunotherapy .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers synthesized the compound using a chemoenzymatic approach and evaluated its biological activity against various pathogens. The results indicated that the compound had significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Glycoprotein Development

In another study focusing on glycoprotein synthesis, researchers demonstrated that the compound could be effectively used as a donor substrate in transglycosylation reactions. This capability was leveraged to create glycoproteins with enhanced stability and bioactivity, showcasing the compound's utility in biopharmaceutical applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C30H39N1O15 |

| Molecular Weight | 653.64 g/mol |

| Solubility | Soluble in organic solvents |

| Enzymatic Activity | Substrate for Endo-A |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39NO15/c1-14(32)31-22-25(23-21(43-29(22)37-6)13-39-28(45-23)19-10-8-7-9-11-19)46-30-27(42-18(5)36)26(41-17(4)35)24(40-16(3)34)20(44-30)12-38-15(2)33/h7-11,20-30H,12-13H2,1-6H3,(H,31,32)/t20-,21-,22-,23-,24+,25-,26+,27-,28?,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHXJRKOGNLBGH-REABTIFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.